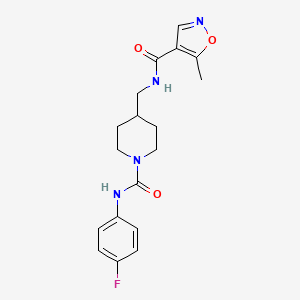

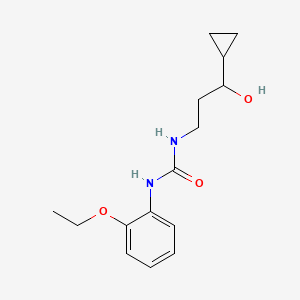

5-(1-甲基-1H-吡唑-4-基)吡唑烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学研究应用

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

2. PET Tracer for Imaging of CSF-1R Expression in the Brain The compound has been evaluated as a potential PET tracer for imaging of CSF-1R expression in the brain . However, the inability of the compound to cross the blood-brain-barrier excludes its use for imaging of CSF-1R expression in the brain .

Analytical Reagent in Transition-Metal Chemistry

These heterocycles have also found applications in transition-metal chemistry as an analytical reagent .

Ligand for Complexation with Metals

The compound can be used as a ligand for complexation with metals .

Antioxidant Additives to Fuels

The compound can be used as antioxidant additives to fuels .

Anti-inflammatory and Neuroprotective Agents

In a recent report, pyrazolyl-2,4-thiazolidinediones have been reported as anti-inflammatory and neuroprotective agents .

安全和危害

作用机制

Target of Action

The primary target of 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one is the Colony Stimulating Factor-1 Receptor (CSF-1R) . CSF-1R plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. It has been identified as a druggable target for the treatment of glioblastoma multiforme .

Mode of Action

The compound interacts with CSF-1R, inhibiting its activity. The highest affinity for CSF-1R was found for this compound, with an IC50 value of 2.7 nM . This interaction leads to changes in the activity of macrophages and microglia in the tumor microenvironment .

Biochemical Pathways

The inhibition of CSF-1R affects the signaling pathways associated with monocyte and macrophage function. This can lead to changes in the tumor microenvironment, potentially making it less conducive to tumor growth and survival .

Pharmacokinetics

In one study, PET scanning results demonstrated negligible brain uptake under baseline conditions .

Result of Action

The inhibition of CSF-1R by 5-(1-methyl-1H-pyrazol-4-yl)pyrazolidin-3-one can lead to changes in the tumor microenvironment. This may result in a decrease in tumor growth and survival .

属性

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyrazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-11-4-5(3-8-11)6-2-7(12)10-9-6/h3-4,6,9H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNOVXVWXHACCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CC(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopentylsulfanyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2375521.png)

![4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B2375523.png)

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)

![5-chloro-N-({2-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2375528.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)

![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)